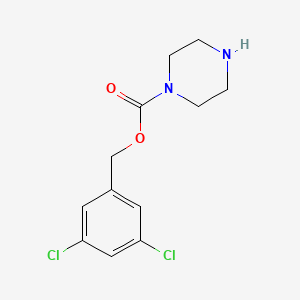
3,5-Dichlorobenzyl piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazine derivatives is described in the provided papers. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine is achieved through a multi-step process starting from 2,6-dichloro-nitrobenzene and piperazine, involving alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2% . Although the specific substituents and positions differ, the general approach to synthesizing dichlorophenyl piperazine derivatives could be applicable to the synthesis of 3,5-Dichlorobenzyl piperazine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,5-Dichlorobenzyl piperazine-1-carboxylate can be confirmed using techniques such as IR and 1H-NMR . These methods provide information about the functional groups present and the overall molecular framework. For example, the presence of dichlorobenzyl and piperazine rings can be inferred from characteristic peaks in the IR spectrum and the chemical shifts observed in the NMR spectrum.
Chemical Reactions Analysis
The papers describe the reactivity of piperazine derivatives. In one study, the reaction of 1,4-diacyl-piperazine-2,5-diones with ferrocenecarbaldehyde leads to 1-acyl-3-(ferrocenylmethylidene)-piperazine-2,5-diones, which undergo further transformations to produce compounds with conjugated ferrocenylmethylidene, azlactone, and oxazole units . Additionally, the azlactone ring can be opened by reacting with hydrazine, yielding acyl hydrazide . These reactions highlight the potential for complex transformations involving piperazine derivatives, which could be relevant to the chemical behavior of 3,5-Dichlorobenzyl piperazine-1-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Dichlorobenzyl piperazine-1-carboxylate can be inferred from the properties of similar compounds. For example, the solubility, melting point, and stability of the compound could be predicted based on the known behavior of dichlorophenyl piperazines and their derivatives. The presence of electron-withdrawing chloro substituents on the benzyl ring would likely influence the compound's reactivity and interaction with other molecules .
Aplicaciones Científicas De Investigación
Efficient Synthesis Techniques
3,5-Dichlorobenzyl piperazine-1-carboxylate is involved in various efficient synthesis processes. For instance, a study by Rossen, Sager, and Dimichele (1997) described an efficient and versatile synthesis of piperazine-2-carboxamides, indicating the potential role of similar compounds in creating diverse chemical structures (Rossen, Sager, & Dimichele, 1997).
Genotoxicity Studies
A study on 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, a compound closely related to 3,5-Dichlorobenzyl piperazine-1-carboxylate, explored its genotoxicity, providing insights into the metabolism and potential risks associated with related compounds. The study by Kalgutkar et al. (2007) indicated a metabolism-dependent increase in mutations, shedding light on the biochemical interactions of such compounds (Kalgutkar et al., 2007).
Crystal Engineering and Molecular Studies
The compound has relevance in organic crystal engineering, as seen in a study by Weatherhead-Kloster et al. (2005), focusing on the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)], a similar compound. This study provides insight into the molecular structures and interactions within crystalline forms (Weatherhead-Kloster et al., 2005).
Antimicrobial and Antituberculosis Studies
The potential of compounds like 3,5-Dichlorobenzyl piperazine-1-carboxylate in treating infections is highlighted in studies on antimicrobial and antituberculosis agents. Reddy et al. (2014) investigated a series of molecules, including ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, for their inhibitory action against Mycobacterium tuberculosis (Reddy et al., 2014).
Antibacterial Applications
The antibacterial potential of related compounds is further supported by the work of Miyamoto et al. (1990), who synthesized a series of quinolones with various piperazine derivatives, highlighting the compound's role in developing new antibacterial agents (Miyamoto et al., 1990).
Safety and Hazards
“3,5-Dichlorobenzyl piperazine-1-carboxylate” is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory tract irritation) . It’s harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
(3,5-dichlorophenyl)methyl piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-10-5-9(6-11(14)7-10)8-18-12(17)16-3-1-15-2-4-16/h5-7,15H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPSRPYEBWMAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorobenzyl piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





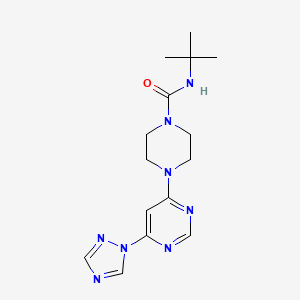
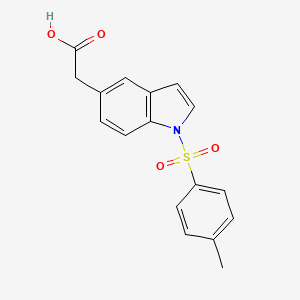
![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2518637.png)
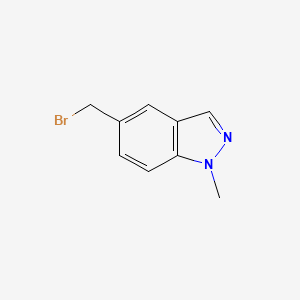
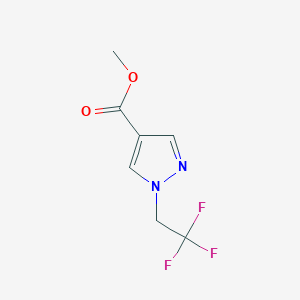
![2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2518641.png)

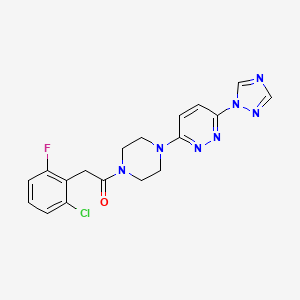
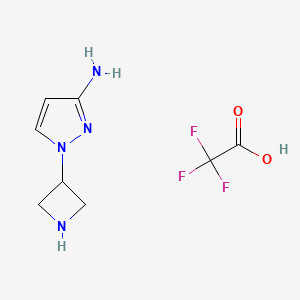
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2518651.png)